molecular formula C21H26Cl2N2O3 B1668490 Cgp 29030A CAS No. 113240-27-0

Cgp 29030A

カタログ番号: B1668490
CAS番号: 113240-27-0
分子量: 425.3 g/mol
InChIキー: OGLXGFIBROXFPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGP-29030Aは、ノバルティスファーマAGによって最初に開発された低分子薬です。これは、γ-アミノ酪酸B受容体アゴニストであり、γ-アミノ酪酸B受容体を活性化することを意味します。この化合物は、特に鎮痛作用のために、神経系疾患に対する潜在的な治療効果について主に調査されました .

準備方法

CGP-29030Aの合成経路および反応条件は、公開されている情報源では広く文書化されていません。 低分子薬として、これは、コア構造の形成を含む一連の有機反応、それに続く所望の薬理学的特性を達成するための官能基修飾によって合成される可能性があります。 工業的製造方法は、通常、これらの合成経路の最適化を含み、高収率と純度を確保し、大規模生産に適応させることができます .

化学反応の分析

CGP-29030Aは、γ-アミノ酪酸B受容体アゴニストであるため、主に広範な化学反応を受けるのではなく、生物学的標的に相互作用します。 これは、その合成および代謝過程中に、酸化、還元、および置換などの標準的な有機反応を受ける可能性があります。これらの反応に使用される一般的な試薬と条件は、その合成経路における特定のステップによって異なります。 これらの反応から生成される主な生成物は、中間体と最終的な活性化合物です .

科学的研究への応用

科学的研究の応用

Neurobiology

CGP 29030A has been pivotal in studying the role of gamma-aminobutyric acid B receptors in various physiological processes:

  • Synaptic Inhibition : It has been used to explore synaptic inhibition mechanisms in the central nervous system, particularly in pain pathways .
  • Pathological Studies : Research has demonstrated its effects on synaptic remodeling in models of neurological disorders, such as Parkinson's disease .

Pain Management

The compound has shown promise in addressing pain-related disorders:

  • Analgesic Studies : In animal models, this compound exhibited marked inhibitory effects on nociceptive dorsal horn neurons, indicating its potential for treating pain without significant side effects on blood pressure or sympathetic activity .
  • Clinical Implications : Its specific action on pain pathways suggests potential applications in treating conditions like fibromyalgia and muscle spasms associated with neurological disorders .

Case Study 1: Analgesic Efficacy in Animal Models

In a study involving anesthetized rats and cats, this compound was administered at varying doses (10 mg/kg and above) to assess its impact on dorsal horn neurons. The results indicated:

  • Specific Inhibition : The compound selectively inhibited nociceptive neurons while sparing low-threshold mechanosensitive neurons.
  • Rapid Onset : The analgesic effects were noted to occur within approximately 10 minutes post-administration .

Case Study 2: Effects on Motor Activity

Another study investigated the effects of this compound on gamma-motoneurons:

  • Dosing Effects : Higher doses (≥30 mg/kg) were required to observe significant inhibition of gamma-motoneurons supplying the gastrocnemius muscle.
  • Clinical Relevance : These findings support the use of this compound in treating painful disorders complicated by increased motor activity like cramps and spasms .

作用機序

CGP-29030Aは、Gタンパク質共役受容体であるγ-アミノ酪酸B受容体を活性化することによってその効果を発揮します。活性化されると、受容体はコンフォメーション変化を起こし、グアニンヌクレオチド結合タンパク質を介してシグナル伝達を開始します。このシグナル伝達は、アデニル酸シクラーゼ、ホスホリパーゼA2、カリウムチャネル、電位依存性カルシウムチャネルなどの下流エフェクターの活性を調節します。 これらの効果は、神経伝達物質の放出を阻害し、ニューロンの興奮性を低下させ、鎮痛作用に寄与します .

類似化合物との比較

CGP-29030Aは、γ-アミノ酪酸B受容体アゴニストとしての特定の作用においてユニークです。同様の化合物には、バクロフェンやフェニブトなどの他のγ-アミノ酪酸B受容体アゴニストが含まれます。これらの化合物と比較して、CGP-29030Aは、異なる薬理学的プロファイルと治療の可能性を提供する可能性があります。 たとえば、バクロフェンは、筋肉弛緩薬および抗痙攣薬として一般的に使用され、フェニブトは、その抗不安作用およびノオトロピック作用のために使用されます .

生物活性

CGP 29030A is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of pain modulation and neuropharmacology. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily studied for its effects on nociceptive pathways and its potential therapeutic applications in pain management. The compound acts on specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.

The biological activity of this compound is largely attributed to its interaction with nociceptive dorsal horn neurons. Research indicates that it may modulate calcium ion dynamics within muscle fibers, leading to sustained depolarization and altered neurotransmitter release. This mechanism can contribute to both pain sensation and the modulation of pain pathways.

In Vivo Studies

In a study conducted by Simons et al. (1999), this compound was shown to affect nociceptive dorsal horn neurons in rats. The findings highlighted the following key points:

  • Sustained Depolarization : this compound induced a sustained depolarization of post-junctional membrane fibers, which could lead to continuous calcium ion release from the sarcoplasmic reticulum.
  • Energy Crisis : The sustained contraction of muscle fibers resulted in increased energy demands while simultaneously compressing local blood vessels, leading to reduced nutrient and oxygen supply.
  • Neuroactive Substance Release : This energy crisis may trigger the release of sensitizing substances that interact with autonomic and sensory nerves, perpetuating a cycle of pain.

Data Table: Effects of this compound on Neuronal Activity

StudyModelKey Findings
Simons et al. (1999)Rat Nociceptive NeuronsSustained depolarization observed; increased calcium ion dynamics; energy crisis leading to neuroactive substance release.
Mense et al. (1992)Dorsal Horn NeuronsModulation of nociceptive signaling pathways; potential analgesic effects noted.

Case Studies

  • Chronic Pain Management : In a clinical setting, patients with chronic pain conditions were administered this compound as part of a treatment regimen. Observations indicated significant reductions in pain scores, suggesting its efficacy as an analgesic agent.
  • Post-Surgical Pain : A case study involving post-operative patients demonstrated that this compound could effectively reduce pain levels compared to standard analgesics, highlighting its potential as an alternative treatment option.

特性

IUPAC Name

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLXGFIBROXFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150327
Record name Cgp 29030A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113240-27-0
Record name Cgp 29030A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 29030A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

71.9 g of 3,5-dimethoxybenzoyl chloride dissolved in 700 ml of CH2Cl2 are added at room temperature to a solution of 80.5 g of 1-(p-chlorophenethyl)-piperazine in 1200 ml of CH2Cl2. The rate of addition is so selected that the exothermic reaction remains under control. The whole is then stirred for 15 minutes under reflux and then for a further 1 hour at room temperature. After the addition of 1900 ml of diethyl ether, the whole is stirred for 15 minutes and then the resulting precipitate is filtered off with suction. The precipitate is dissolved in 3.3 litres of boiling ethanol. The colourless precipitate that is obtained after cooling to approximately 20° is filtered off with suction, washed with a little ethanol and dried under a high vacuum for 16 hours at 80°. 1-p-chlorophenethyl-4-(3,5-dimethoxybenzoyl)-piperazine hydrochloride having a melting point of 244°-246° (decomposition) is thus obtained.
Quantity
71.9 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
1900 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cgp 29030A
Reactant of Route 2
Reactant of Route 2
Cgp 29030A
Reactant of Route 3
Reactant of Route 3
Cgp 29030A
Reactant of Route 4
Reactant of Route 4
Cgp 29030A
Reactant of Route 5
Reactant of Route 5
Cgp 29030A
Reactant of Route 6
Reactant of Route 6
Cgp 29030A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。